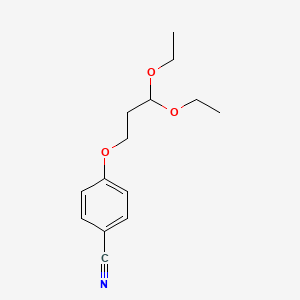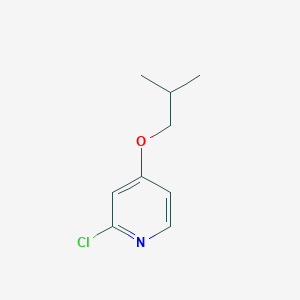
Pyridine, 3-bromo-5-(2-propen-1-yloxy)-
Vue d'ensemble
Description
“Pyridine, 3-bromo-5-(2-propen-1-yloxy)-” is a chemical compound with the molecular formula C8H8BrNO. It is a derivative of pyridine, which is a basic heterocyclic organic compound. Similar to benzene, pyridine has a ring-like structure, but one of the carbon atoms is replaced by a nitrogen atom .
Molecular Structure Analysis
The molecular structure of “Pyridine, 3-bromo-5-(2-propen-1-yloxy)-” can be analyzed using its InChI (IUPAC International Chemical Identifier) and its corresponding molecular weight. The InChI for this compound isInChI=1S/C5H4BrN/c6-5-2-1-3-7-4-5/h1-4H . The molecular weight of this compound is 214.06 g/mol.
Applications De Recherche Scientifique
Molecular Structure and Spectral Analysis
The compound has been used in theoretical investigations of molecular structures . Both Density Functional Theory (DFT) and Hartree-Fock (HF) methods were used to optimize the molecular structures of the title compound . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G(d,p) level of theory .
Molecular Docking Studies
The compound has been studied for its potential as a bromodomain inhibitor . Bromodomains are protein domains that recognize acetylated lysine residues, and inhibitors of these domains have potential applications in treating diseases like cancer .
Physicochemical Studies
Physicochemical studies of the compound have been conducted, including calculations of the UV–visible spectrum of the compound in gas phase and for different solvents . This information can be useful in understanding the compound’s behavior in different environments .
Antitumor Activity
The compound has been studied for its potential antitumor activity . Specifically, the enantiomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide, a related compound, have been synthesized and researched for their effects on PI3Kα kinase, an enzyme often implicated in cancer .
Synthesis and Crystal Structure Analysis
The compound has been used in the synthesis and crystal structure analysis of related compounds . Understanding the crystal structure of a compound can provide valuable insights into its physical and chemical properties .
Computational Chemistry
The compound has been used in computational chemistry studies . These studies often involve the use of computer simulations to understand the behavior of molecules and their interactions .
Propriétés
IUPAC Name |
3-bromo-5-prop-2-enoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c1-2-3-11-8-4-7(9)5-10-6-8/h2,4-6H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLPNYZQBFAPAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC(=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine, 3-bromo-5-(2-propen-1-yloxy)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




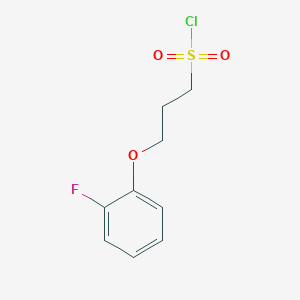
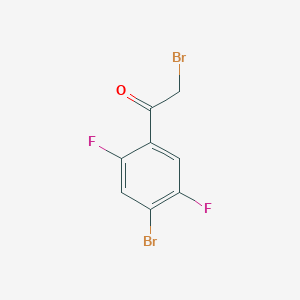
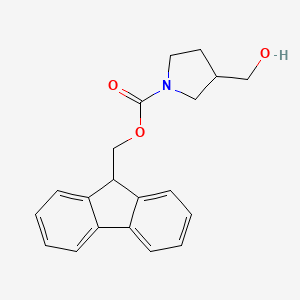

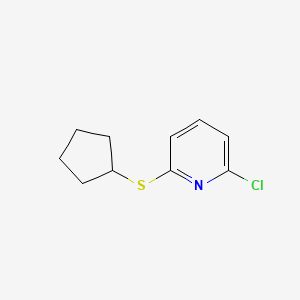
![Potassium trifluoro[(2-fluorophenyl)methyl]boranuide](/img/structure/B1443902.png)

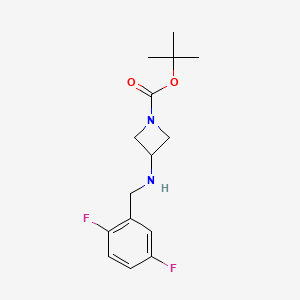


![1-[5-(butan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine](/img/structure/B1443908.png)
